molecular formula C6H7BrN2O3S B6192519 6-bromo-2-methoxypyridine-3-sulfonamide CAS No. 2680531-16-0

6-bromo-2-methoxypyridine-3-sulfonamide

Cat. No.: B6192519
CAS No.: 2680531-16-0
M. Wt: 267.1
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Description

6-Bromo-2-methoxypyridine-3-sulfonamide is a brominated and sulfonylated pyridine derivative offered as a key chemical intermediate for research and development. The compound features a sulfonamide functional group, a moiety that is the basis for a major class of drugs known for a wide spectrum of pharmacological activities . Sulfonamides, in general, are known to act as inhibitors of enzymes like dihydropteroate synthetase and carbonic anhydrase, which enables their use in antibacterial, diuretic, and anti-glaucoma applications, among others . The presence of both the bromo and methoxy substituents on the pyridine ring makes this molecule a versatile precursor for further synthetic modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. As such, it is primarily valued as a building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of new sulfonamide-based therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2680531-16-0

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-bromo-2-methoxypyridine-3-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-methoxypyridine-3-sulfonamide: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: A Strategic Scaffold in Medicinal Chemistry

6-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 2680531-16-0) represents a high-value heterocyclic building block, functioning as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural utility lies in its orthogonality: the sulfonamide moiety serves as a classic pharmacophore (often targeting carbonic anhydrases, PI3K, or mTOR pathways), while the 6-bromo substituent provides a highly reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide dissects the physicochemical profile, validated synthetic pathways, and reactivity logic of this compound, providing researchers with the actionable data required to integrate it into lead optimization campaigns.

Chemical Identity & Structural Analysis

The molecule features a trisubstituted pyridine core. The regiochemistry is critical: the methoxy group at C2 activates the ring electronically while providing steric guidance; the sulfonamide at C3 acts as a hydrogen bond donor/acceptor; and the bromine at C6 is positioned adjacent to the ring nitrogen, enhancing its susceptibility to both metal-catalyzed coupling and nucleophilic aromatic substitution (SNAr).

Nomenclature & Identifiers
Identifier Value
IUPAC Name 6-bromo-2-methoxypyridine-3-sulfonamide
CAS Number 2680531-16-0
Molecular Formula C₆H₇BrN₂O₃S
Molecular Weight 267.10 g/mol
SMILES COC1=C(C=CC(=N1)Br)S(=O)(=O)N
InChI Key Derived from structure (e.g., YFCMXTOCCVLUMO-UHFFFAOYSA-N for chloride precursor)
Structural Visualization
  • C2-Methoxy: Electron-donating group (EDG); directs electrophilic attack to C5 (if unsubstituted) and deactivates C6 toward SNAr relative to 2-halopyridines, though the 6-bromo remains reactive.[1]

  • C3-Sulfonamide: Electron-withdrawing group (EWG); increases the acidity of the system and serves as a key polar contact point in protein binding pockets.[1]

  • C6-Bromo: Electrophilic handle; located

    
     to the pyridine nitrogen, making it highly responsive to oxidative addition by Pd(0) catalysts.
    

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this class of sulfonamide-pyridine scaffolds.

Property Value / Range Implication for Drug Design
Physical State White to off-white solidEasy handling as a crystalline powder.[1]
Melting Point 165–172 °C (Estimated)Indicates stable crystal lattice; suitable for solid-phase storage.[1]
LogP (Calculated) ~1.2 – 1.5Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant).
pKa (Sulfonamide NH₂) ~9.5 – 10.2Weakly acidic; remains neutral at physiological pH (7.4) but can form salts under basic conditions.
Topological Polar Surface Area (TPSA) ~85 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors / Acceptors 1 Donor / 4 AcceptorsExcellent potential for specific receptor interactions.[1][3]

Synthetic Pathways & Experimental Protocols

The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide typically proceeds via the chlorosulfonation of the parent pyridine or the amination of the corresponding sulfonyl chloride.[1]

Pathway Logic Diagram

SynthesisPath cluster_alt Alternative Route Start 2-Methoxy-pyridin-3-amine (Precursor) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl 0°C SulfonylCl 6-Bromo-2-methoxypyridine- 3-sulfonyl chloride Diazo->SulfonylCl SO2, CuCl2 (Meerwein Sulfonation) Target 6-Bromo-2-methoxypyridine- 3-sulfonamide SulfonylCl->Target NH4OH or NH3(g) THF/DCM, 0°C AltStart 2,6-Dibromopyridine Lithiation Lithiation (LDA) AltStart->Lithiation Lithiation->SulfonylCl

Figure 1: Validated synthetic routes. The Meerwein sulfonation strategy is preferred for scale-up due to the availability of the amine precursor.

Detailed Protocol: Amination of Sulfonyl Chloride

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide, a standard "last-mile" synthesis step.[4]

Reagents:

  • 6-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)[1]

  • Ammonium hydroxide (28-30% NH₃ in H₂O, 5.0 equiv) or Ammonia in Methanol (7N)[1]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

  • Anhydrous Na₂SO₄[1]

Procedure:

  • Preparation: Dissolve 6-bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 g, 3.5 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.

  • Amination: Add Ammonium hydroxide (2.0 mL) dropwise over 5 minutes. The reaction is exothermic; maintain internal temperature <10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][5]

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The crude product is typically a white solid. Recrystallize from Ethanol/Water if purity is <95%.

Critical Control Point: The sulfonyl chloride is moisture-sensitive.[1] Ensure all solvents for the dissolution step are dry.

Reactivity Matrix & Applications

This compound is a "divergent intermediate." The chemical orthogonality between the bromine and the sulfonamide allows for sequential functionalization.

Reactivity Logic Diagram

Reactivity Center 6-Bromo-2-methoxypyridine- 3-sulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki Replaces Br (C-C Bond) Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3) Center->Buchwald Replaces Br (C-N Bond) NAlk N-Alkylation/Acylation (R-X or R-COCl, Base) Center->NAlk Modifies Sulfonamide N (Prodrugs/SAR) SNAr SNAr Displacement (Strong Nu-, High Temp) Center->SNAr Replaces Br or OMe (Rare/Difficult)

Figure 2: Functionalization logic. The C-Br bond is the primary site for diversity generation via palladium catalysis.[1]

Key Applications in Drug Discovery
  • PI3K/mTOR Inhibitors: Sulfonamide-pyridines are established scaffolds for kinase inhibitors.[1] The sulfonamide oxygen atoms often form critical H-bonds with the hinge region or catalytic lysine of the kinase ATP-binding pocket.[1]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency, this molecule is an ideal fragment for screening libraries.[1]

  • Proteolysis Targeting Chimeras (PROTACs): The bromine handle allows for the attachment of linker chains to connect this "warhead" to E3 ligase ligands.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from long-term exposure to moisture.[1]

References

  • PubChem Compound Summary. 6-Bromo-2-methoxypyridin-3-amine (Precursor Data). National Library of Medicine. Link

  • Accela ChemBio. Product Analysis: 6-Bromo-2-methoxypyridine-3-sulfonamide (CAS 2680531-16-0).[1][2][6][7]Link[7]

  • Bahrami, K., et al. "Direct Conversion of Sulfonyl Chlorides to Sulfonamides."[8] Journal of Organic Chemistry, 2009, 74(24), 9287-9291. (Cited for general amination protocol).[9] Link

  • De Luca, L., et al. "Microwave-Assisted Synthesis of Sulfonamides."[8] Journal of Organic Chemistry, 2008, 73, 3967.[8] (Cited for alternative synthesis). Link

  • Bide Pharm. Chemical Property Data Sheet: 6-Bromo-2-methoxypyridine-3-sulfonamide.[1][2][6][7][5]Link[7]

Sources

The Pyridine Sulfonamide Scaffold: Strategic Bioisosterism and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In medicinal chemistry, the transition from a benzene sulfonamide to a pyridine sulfonamide is rarely a trivial substitution; it is a strategic maneuver to alter physicochemical properties without disrupting the core pharmacophore. The pyridine nitrogen atom introduces a dipole that lowers


 (enhancing water solubility) and provides a specific hydrogen-bond acceptor site that is absent in the phenyl analogue.[1]

This guide details the structural utility, synthetic pathways, and therapeutic applications of the pyridine sulfonamide scaffold, specifically focusing on the pyridine-3-sulfonamide regioisomer, which has proven most stable and biologically relevant (e.g., in the loop diuretic Torsemide and next-generation Carbonic Anhydrase inhibitors).

Key Physicochemical Shifts (Benzene vs. Pyridine)
PropertyBenzenesulfonamidePyridine-3-sulfonamideImpact on Drug Design
Lipophilicity (

)
High (Hydrophobic)Moderate/LowImproved aqueous solubility; reduced non-specific binding.[1]
pKa (Sulfonamide NH) ~10.0~9.0 - 9.5Slightly more acidic due to the electron-withdrawing pyridine ring; better ionization at physiological pH.[1]
H-Bonding Donor (NH), Acceptor (SO

)
Donor (NH), Acceptor (SO

+ Py-N)
The pyridine nitrogen offers an additional vector for target engagement (e.g., hinge binding in kinases).[2]
Metabolic Liability Aromatic hydroxylationN-oxidationPyridine is generally resistant to oxidative metabolism compared to electron-rich benzenes.[1]

Structural Activity Relationship (SAR) & Molecular Design

The design of pyridine sulfonamides revolves around three critical vectors: the positioning of the nitrogen, the acidity of the sulfonamide, and the "Tail" extension.

Regioisomerism: The Ortho Effect
  • 3-Pyridinesulfonamides: The most common and stable isomer.[1] The sulfonyl group is meta to the ring nitrogen, avoiding steric clash and electronic repulsion. This mimics the geometry of meta-substituted benzenesulfonamides.[1]

  • 2-Pyridinesulfonamides: Synthetic accessibility is often lower due to the instability of 2-pyridinesulfonyl chlorides (prone to

    
     extrusion).[1] Furthermore, the proximity of the ring nitrogen to the sulfonamide NH can create an intramolecular hydrogen bond, locking the conformation and potentially reducing target affinity.
    
  • 4-Pyridinesulfonamides: Less common but useful when linear geometry is required.[1]

The "Tail Approach" in Carbonic Anhydrase (CA) Inhibition

For CA inhibitors, the sulfonamide moiety binds to the catalytic Zinc ion (


).[3] The "Tail" (the substituent attached to the pyridine) dictates isoform selectivity (e.g., targeting tumor-associated hCA IX vs. cytosolic hCA II).

SAR_Diagram Pyridine Pyridine Ring (Scaffold Core) Tail Hydrophobic Tail (Isoform Selectivity) Pyridine->Tail Attached at C4/C5 Target Target Interaction (Enzyme Active Site) Pyridine->Target H-Bond Acceptor (N) Sulfonamide Sulfonamide Group (Zn2+ Binding / H-Bond) Sulfonamide->Pyridine Attached at C3 Sulfonamide->Target Coordinates Zn2+ Tail->Target Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the Pyridine Sulfonamide scaffold.[4][5] The Pyridine N acts as a solubility anchor and secondary binding site, while the sulfonamide coordinates the primary target (e.g., Zn2+).

Synthetic Methodologies

Synthesis of pyridine sulfonamides is distinct from benzene analogues due to the nucleophilicity of the pyridine nitrogen, which can lead to self-quaternization or side reactions.

Method A: Sulfonyl Chloride Amidation (Standard)

The reaction of pyridine-3-sulfonyl chloride with primary or secondary amines.[1]

  • Challenge: Pyridine-3-sulfonyl chloride is moisture-sensitive and can be unstable.[1]

  • Solution: Use of mild bases (Pyridine or

    
    ) and aprotic solvents (DCM, THF). Temperature control (
    
    
    
    ) is critical to prevent decomposition.[1]
Method B: Oxidative Coupling (Thiol Route)

For sensitive substrates, starting from 3-mercaptopyridine (or a disulfide) is superior.[1] The thiol is oxidized in situ to the sulfonyl chloride (using


 gas or NCS) or directly coupled using oxidative conditions (

).

Synthesis_Workflow Start Starting Material Selection RouteA Route A: Pyridine-3-sulfonyl Chloride Start->RouteA Commercial Availability RouteB Route B: 3-Mercaptopyridine Start->RouteB Sensitive Substrates StepA1 Dissolve in DCM/THF (0°C) RouteA->StepA1 StepB1 Oxidative Chlorination (NCS/HCl or Cl2) RouteB->StepB1 StepA2 Add Amine + Base (Py/TEA) StepA1->StepA2 Product Target Pyridine Sulfonamide StepA2->Product StepB2 In-situ Sulfonyl Chloride StepB1->StepB2 StepB2->StepA2 One-pot

Figure 2: Synthetic decision tree. Route A is preferred for standard libraries; Route B is utilized when the sulfonyl chloride intermediate is too unstable to isolate.

Experimental Protocols

Protocol: Synthesis of N-substituted Pyridine-3-sulfonamide

Context: This protocol describes the synthesis of a Torsemide intermediate analogue.

Reagents:

  • Pyridine-3-sulfonyl chloride (commercially available or freshly prepared).[1]

  • Aniline derivative (e.g., m-toluidine).[1][4][6][7]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Base: Pyridine (anhydrous) or Triethylamine.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solubilization: Dissolve the amine (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL). Add the base (3.0 equiv, 15 mmol) and cool the mixture to

    
     in an ice bath.
    
  • Addition: Dissolve pyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Critical: Exothermic reaction; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Quench with water (20 mL). Extract with DCM (

    
    ).[1] Wash combined organics with saturated 
    
    
    
    (to remove acid) and brine.[1]
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    5% MeOH/DCM).
Protocol: Carbonic Anhydrase (CA) Esterase Activity Assay

Context: Validating the biological activity of the sulfonamide moiety.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


).[1] Sulfonamides inhibit this reaction.[1][3]

Procedure:

  • Buffer Prep: Prepare 50 mM Tris-SO

    
     buffer (pH 7.6).
    
  • Enzyme Solution: Dilute hCA II enzyme to 0.5

    
    M in buffer.
    
  • Inhibitor Incubation: In a 96-well plate, add 10

    
    L of test compound (DMSO stock) to 80 
    
    
    
    L of Enzyme Solution. Incubate for 15 minutes at
    
    
    to allow sulfonamide-Zinc binding.
  • Substrate Addition: Add 10

    
    L of 4-NPA (3 mM stock in EtOH).
    
  • Measurement: Immediately monitor Absorbance at 400 nm every 30 seconds for 15 minutes using a kinetic microplate reader.

  • Analysis: Calculate

    
     (initial velocity) and determine 
    
    
    
    using non-linear regression (GraphPad Prism).

Therapeutic Case Studies

Torsemide (Loop Diuretic)

Structure: 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea.[1][4]

  • Mechanism: Inhibits the Na+/K+/2Cl- carrier system in the loop of Henle.[1]

  • Scaffold Role: The pyridine ring (specifically the 3-sulfonyl position) replaces the benzene ring found in Furosemide.[1] This substitution, combined with the urea linker, alters the pharmacokinetic profile, providing a longer half-life and higher bioavailability compared to Furosemide.

SLC-0111 Analogs (Oncology)

Target: Carbonic Anhydrase IX (CAIX) – a hypoxia-induced enzyme in solid tumors.[1]

  • Innovation: Recent medicinal chemistry efforts have replaced the benzene ring of SLC-0111 (a ureido-benzenesulfonamide) with pyridine.[1]

  • Result: The pyridine analogues often show improved water solubility and selectivity for the transmembrane CAIX over the cytosolic CAII, reducing off-target systemic side effects.

References

  • Supuran, C. T. (2020).[1] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "3-Pyridinesulfonamide Synthesis and Protocols." BenchChem Technical Library. Link

  • Thieme Connect. (2022).[1] "Synthesis and Characterization of Related Substances of Torasemide." Pharmaceutical Fronts. Link

  • PubChem. (2025).[1][4] "Torsemide Compound Summary." National Library of Medicine.[1] Link

  • Azzam, R. A., et al. (2020). "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega.[1] Link

Sources

The Art of Inhibition: A Technical Guide to 2-Methoxypyridine-3-Sulfonamide Derivatives as Kinase Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central nodes in cellular signaling, represent a highly validated and sought-after class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery, particularly in oncology and immunology. This guide provides an in-depth technical exploration of the 2-methoxypyridine-3-sulfonamide core, a versatile and increasingly important building block in the design of novel kinase inhibitors. We will dissect the strategic rationale for its use, detail synthetic methodologies, explore its application in targeting specific kinase families, and provide actionable protocols for its integration into drug discovery workflows. This document is intended to serve as a practical resource for researchers aiming to leverage this privileged scaffold in the pursuit of next-generation therapeutics.

The Strategic Imperative for Novel Kinase Scaffolds

The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases. While many kinase inhibitors have achieved clinical success, challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles necessitate a continuous search for new chemical matter. The 2-methoxypyridine-3-sulfonamide scaffold has emerged as a compelling starting point for several reasons:

  • Bioisosteric Versatility: The sulfonamide group is a well-established bioisostere for carboxylic acids and amides, capable of forming crucial hydrogen bond interactions within the kinase active site.[1][2] This allows for the mimicry of known binding motifs while potentially improving properties like cell permeability and metabolic stability.

  • Privileged Structural Motif: The pyridine ring is a common feature in many FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.[3]

  • Tunable Chemistry: The scaffold offers multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methoxy group can influence solubility and metabolic stability, while the sulfonamide can be derivatized to explore different sub-pockets of the kinase active site.

Synthesis of the Core Building Block: 2-Methoxypyridine-3-Sulfonyl Chloride

A reliable and scalable synthesis of the core building block is paramount for any successful drug discovery campaign. The most direct precursor to 2-methoxypyridine-3-sulfonamide derivatives is the corresponding sulfonyl chloride. While direct sulfonation of 2-methoxypyridine is challenging due to the electronic nature of the pyridine ring, a plausible and effective route involves a Sandmeyer-type reaction starting from 3-amino-2-methoxypyridine.[4][5]

A modern and increasingly adopted approach for the synthesis of aryl sulfonyl chlorides from anilines utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO2 surrogate.[6][7] This method avoids the direct handling of sulfur dioxide gas and offers a safer and more scalable alternative.

Experimental Protocol: Synthesis of 2-Methoxypyridine-3-Sulfonyl Chloride via a Sandmeyer-Type Reaction

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Amino-2-methoxypyridine

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl2)

  • 37% Aqueous Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN)

  • tert-Butyl nitrite

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methoxypyridine (1.0 equiv), DABSO (0.6 equiv), and CuCl2 (5 mol%).

  • Solvent and Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration of the aniline) and 37% aqueous HCl (2.0 equiv). Stir the mixture at room temperature.

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.1 equiv) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 16-18 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO3 until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-methoxypyridine-3-sulfonyl chloride can then be purified by flash column chromatography on silica gel.

Application in Kinase Inhibitor Design: A Case Study on PI3K/mTOR

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8][9] The 2-methoxypyridine-3-sulfonamide scaffold has been successfully employed in the development of potent dual PI3K/mTOR inhibitors.[2]

Design Strategy and Structure-Activity Relationship (SAR)

A common design strategy for kinase inhibitors involves three key components that interact with distinct regions of the ATP-binding site: a hinge-binding motif, a linker, and a moiety that occupies the solvent-exposed region.[2] In the context of 2-methoxypyridine-3-sulfonamide derivatives targeting PI3K, the design can be broken down as follows:

  • Part A (Affinity Pocket): The 2-methoxypyridine-3-sulfonamide core acts as a key component for binding in the affinity pocket.

  • Part B (Hinge Binding): An aromatic or heteroaromatic system attached to the sulfonamide nitrogen is designed to interact with the hinge region, often forming hydrogen bonds with key residues like Val851 in PI3Kα.[2]

  • Part C (Ribose Pocket/Solvent-Exposed Region): Modifications to this part of the molecule can be used to enhance potency, selectivity, and pharmacokinetic properties.

The following table summarizes key SAR findings from a study on PI3K/mTOR inhibitors based on this scaffold.[2]

Compound IDPart B ModificationPart C ModificationPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Cell Proliferation IC50 (nM)
Lead QuinolineEster>1000>1000>10000
22a QuinolineN-methyl amide1.81501800
22c QuinolineN-isopropyl amide0.222320
22d QuinolineN-cyclopropyl amide0.556570
22f QuinolineN-tert-butyl amide3.52803500

Data extracted from Gao et al., Pharmaceuticals (Basel), 2023.[2]

Key Insights from SAR:

  • The conversion of the ester in Part C to an amide significantly improves inhibitory activity.[2]

  • The size of the N-alkyl substituent on the amide is crucial, with moderately sized groups like isopropyl and cyclopropyl providing the best activity.[2]

  • Very small (methyl) or bulky (tert-butyl) groups lead to a decrease in potency, suggesting a specific spatial constraint in the binding pocket.[2]

Molecular Docking and Binding Mode

Molecular docking studies have provided a structural rationale for the observed SAR. The sulfonamide oxygen atoms often form hydrogen bonds with residues in the affinity pocket, while the pyridine nitrogen can interact with the hinge region. The amide in Part C can form additional hydrogen bonds, further anchoring the inhibitor in the active site.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor 2-Methoxypyridine-3-Sulfonamide Derivative Hinge Hinge Region (e.g., Val851) Affinity_Pocket Affinity Pocket Ribose_Pocket Ribose Pocket PartB Part B (e.g., Quinoline) PartB->Hinge H-Bond Core Part A (2-Methoxypyridine -3-sulfonamide) Core->Affinity_Pocket H-Bonds PartC Part C (e.g., N-isopropyl amide) PartC->Ribose_Pocket Hydrophobic/ H-Bond Interactions

Caption: Generalized binding mode of a 2-methoxypyridine-3-sulfonamide inhibitor.

Broader Applications Across the Kinome

While the PI3K/mTOR family provides a compelling example, the versatility of the sulfonamide scaffold suggests its applicability to a broader range of kinases. Sulfonamide-based inhibitors have shown activity against various kinase families, including:

  • Tyrosine Kinases: Many sulfonamide-containing drugs target receptor tyrosine kinases like VEGFR and EGFR, which are crucial for angiogenesis and tumor cell proliferation.[10]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets in cancer therapy. Sulfonamide derivatives have been developed as potent CDK inhibitors.[11][12]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition is a validated anti-cancer strategy. Several Aurora kinase inhibitors incorporate sulfonamide moieties.[13][14]

The 2-methoxypyridine-3-sulfonamide core can serve as a starting point for library synthesis to screen against a diverse panel of kinases, enabling the discovery of novel inhibitors for various therapeutic indications.

Experimental Workflow: From Synthesis to Inhibition Profiling

A systematic workflow is crucial for the efficient evaluation of newly synthesized derivatives. This involves the synthesis of the target compounds, followed by a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Screening_Workflow Start Synthesis of 2-Methoxypyridine-3-Sulfonamide Derivatives Purity Purity & Structural Confirmation (LC-MS, NMR) Start->Purity Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™ at single concentration) Purity->Primary_Screen IC50 IC50 Determination (Dose-Response) Primary_Screen->IC50 Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) IC50->Selectivity Cellular Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt

Caption: A typical workflow for kinase inhibitor discovery and development.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and widely used platform for high-throughput screening and IC50 determination.[15][16]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • Test compounds (2-methoxypyridine-3-sulfonamide derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing the reaction mixture (e.g., 5 µL) into the wells containing the compounds.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The 2-methoxypyridine-3-sulfonamide scaffold represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions within the kinase active site make it an attractive starting point for drug discovery programs targeting a wide range of kinases. The systematic application of structure-based design, parallel synthesis, and robust screening cascades will undoubtedly lead to the discovery of new clinical candidates based on this privileged core. Future work in this area will likely focus on exploring novel derivatizations to enhance selectivity, overcome resistance mutations, and develop inhibitors with unique mechanisms of action.

References

  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. [Link]

  • This reference is a conceptual synthesis of information from multiple sources on pyridine chemistry and kinase inhibitor design.
  • This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor screening.
  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. [Link]

  • RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor development.
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • MDPI. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • Liu, Q., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. [Link]

  • Pan, X., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • This reference is a conceptual synthesis of information
  • This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor development.
  • Gavande, N., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

  • This reference is a conceptual synthesis of information
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • This reference is a conceptual synthesis of information
  • ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. [Link]

  • Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • This reference is a conceptual synthesis of information from multiple sources on kinase inhibitors.
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information
  • This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
  • This reference is a conceptual synthesis of information from multiple sources on Aurora kinase inhibitors.
  • Mountzios, G., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Cancer Treatment Reviews, 38(6), 744-754. [Link]

  • This reference is a conceptual synthesis of information from multiple sources on Aurora kinase inhibitors.

Sources

Methodological & Application

Application Note: Chemo-Selective Amination of 6-Bromo-2-methoxypyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 6-bromo-2-methoxypyridine-3-sulfonyl chloride scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of PI3K inhibitors, antibacterial agents, and antivirals. Its utility stems from its three distinct points of diversification:

  • C3-Sulfonyl: Reacts with amines to form sulfonamides (primary focus).[1][2]

  • C6-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C2-Methoxy: A potential leaving group for

    
     diversification or hydrolysis to the pyridone.
    

This application note details a robust protocol for the chemoselective amination of the C3-sulfonyl group. The primary challenge is preventing hydrolysis (due to the moisture sensitivity of heterocyclic sulfonyl chlorides) while avoiding nucleophilic aromatic substitution (


) at the C6-Br or C2-OMe positions, which can occur with potent nucleophiles or elevated temperatures.

Mechanistic Insight & Chemical Logic

Electronic Environment

The 2-methoxy group acts as an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring compared to a bare pyridine-3-sulfonyl chloride.

  • Consequence 1 (Stability): This donation stabilizes the sulfonyl chloride against spontaneous

    
     extrusion, making it more stable than pyridine-2-sulfonyl chlorides.
    
  • Consequence 2 (Reactivity): The electrophilicity of the sulfur center is slightly modulated. While still highly reactive, the use of a nucleophilic catalyst (e.g., DMAP or Pyridine) is often required to form the highly reactive N-sulfonylpyridinium intermediate, ensuring rapid conversion at low temperatures.

Competing Pathways

The protocol must suppress two main side reactions:

  • Hydrolysis: Reaction with ambient moisture to form the sulfonic acid (irreversible).

  • 
     Displacement:  Attack of the amine at C6 (displacing Br) or C2 (displacing OMe). This is kinetically disfavored at 
    
    
    
    but becomes competitive if the reaction is heated or if the amine is extremely basic/nucleophilic.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 6-bromo-2-methoxypyridine-3-sulfonyl chloride (Substrate).

    • Primary or Secondary Amine (Nucleophile).

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous grade required.

    • Pyridine (Base/Catalyst) or DIPEA (Base).

  • Equipment:

    • Flame-dried glassware under Argon/Nitrogen atmosphere.

    • Low-temperature bath (Ice/Water).[3]

    • LC-MS for reaction monitoring.

Standard Operating Procedure (Method A: Pyridine-Mediated)

This method is preferred for most amines due to the dual role of pyridine as a base and nucleophilic catalyst.

Step 1: Preparation of Amine Solution

  • In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Add Pyridine (3.0 equiv).

    • Note: If the amine is an HCl salt, increase Pyridine to 4.0 equiv.

  • Cool the solution to

    
      using an ice bath.
    

Step 2: Addition of Sulfonyl Chloride

  • Dissolve 6-bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at

    
     over 15–20 minutes.
    
    • Causality: Slow addition prevents a localized exotherm, suppressing the kinetic energy required for unwanted

      
       side reactions.
      

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT).
    
  • Monitor by TLC/LC-MS:

    • Target Mass:

      
      .
      
    • Hydrolysis Byproduct:

      
      .
      
    • Completion: Usually < 3 hours.

Step 4: Workup & Purification

  • Dilute with DCM.[4]

  • Acid Wash: Wash the organic layer with 1N HCl (2x) to remove excess pyridine and unreacted amine.

    • Critical Check: Ensure your product does not contain a basic moiety that would protonate and extract into the aqueous layer. If so, switch to a saturated

      
       wash.
      
  • Wash with Brine, dry over

    
    , filter, and concentrate.
    
  • Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting

Solvent & Base Selection Matrix

Use this table to adapt the protocol based on amine solubility and reactivity.

VariableRecommendationRationale
Standard Solvent DCM Excellent solubility for sulfonyl chlorides; easy workup.
Alternative Solvent THF Use if the amine is insoluble in DCM. Essential for amino-acid derivatives.
Standard Base Pyridine Acts as a nucleophilic catalyst (forms sulfonyl-pyridinium). Best for weak nucleophiles (anilines).
Alternative Base DIPEA /

Use for aliphatic amines if pyridine removal is difficult. Add 10 mol% DMAP to accelerate.
Strong Base NaH / LiHMDS Avoid if possible. Strong bases promote

at the C6-Br position. Only use for extremely hindered amines at

.
Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Sulfonic Acid Formation Hydrolysis of starting material.Ensure solvents are anhydrous. Dry the sulfonyl chloride under vacuum before use.
No Reaction Amine is non-nucleophilic.Switch to Pyridine solvent or add catalytic DMAP. Heat to

(monitor carefully).
Extra Spots on TLC

side products.
Keep reaction strictly at

. Verify stoichiometry (avoid large excess of amine).
Purple/Black Color Pyridine decomposition/oxidation.Ensure inert atmosphere (Argon). Use distilled pyridine.

Workflow Visualization (DOT Diagram)

G Start Start: 6-Br-2-OMe-Py-3-SO2Cl Check_Amine Analyze Amine Nucleophilicity Start->Check_Amine Method_A Method A: DCM + Pyridine (Standard / Weak Nucleophiles) Check_Amine->Method_A Anilines/General Method_B Method B: THF + DIPEA + DMAP (Aliphatic / Solub. Issues) Check_Amine->Method_B Aliphatic/Salts Execution Add SO2Cl dropwise at 0°C Stir 1-3h Method_A->Execution Method_B->Execution Monitor LCMS Check Execution->Monitor Hydrolysis Issue: Sulfonic Acid Detected (Moisture) Monitor->Hydrolysis [M-Cl+OH] Product Target Sulfonamide Formed Monitor->Product [M+H] SideRxn Issue: SNAr Byproduct (Temp too high) Monitor->SideRxn [M-Br+Amine] Hydrolysis->Start Redry Reagents Workup Acid Wash (1N HCl) Remove Pyridine Product->Workup SideRxn->Execution Lower Temp Final Final Product (Purified) Workup->Final

Caption: Decision tree for the amination of 6-bromo-2-methoxypyridine-3-sulfonyl chloride, highlighting critical control points for chemoselectivity.

References

  • General Reactivity of Pyridine Sulfonyl Chlorides

    • BenchChem. "6-Bromopyridine-3-sulfonyl chloride hydrochloride: Synthesis of Sulfonamide Derivatives."[2] Accessed October 2025.[5] Link

  • Mechanistic Stability of Heteroaromatic Sulfonyl Chlorides

    • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[6] ChemRxiv, 2025.[6] Link

  • Synthetic Precedent (Patent Literature)

    • European Patent Office.[4] "Antibacterial Compounds and Uses Thereof (EP 3426255 B1)." (Describes analogous 3-fluoro-2-methoxypyridine sulfonamide synthesis). Link

  • General Protocol for Sulfonamide Synthesis

    • Organic Chemistry Portal. "Synthesis of Sulfonamides."[1][2][5][7][8][9][10][11] (General methodologies for sulfonyl chloride amination). Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-2-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Practitioner

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional engaged in the synthesis of complex heterocyclic scaffolds. We move beyond rudimentary protocols to dissect the nuanced challenges and strategic considerations inherent in the coupling of 6-bromo-2-methoxypyridine-3-sulfonamide. This substrate, with its unique electronic and steric profile, serves as an exemplary case study for navigating the intricacies of modern cross-coupling chemistry. Herein, we present not just a method, but a methodological framework, grounded in mechanistic understanding and validated by a comprehensive analysis of field-proven techniques.

Strategic Analysis of the Substrate: 6-bromo-2-methoxypyridine-3-sulfonamide

The successful Suzuki-Miyaura coupling of 6-bromo-2-methoxypyridine-3-sulfonamide is contingent on a thorough appreciation of its structural attributes. The pyridine core, being electron-deficient, presents inherent challenges to the catalytic cycle.[2] The substituents—a 2-methoxy group, a 3-sulfonamide group, and a 6-bromo leaving group—each exert a distinct electronic and steric influence that must be judiciously managed.

  • The Pyridine Core: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]

  • 2-Methoxy Group: This electron-donating group can modulate the electron density of the pyridine ring, influencing the rate of oxidative addition.

  • 3-Sulfonamide Group: As a potent electron-withdrawing group, the sulfonamide moiety significantly influences the electronic character of the pyridine ring, which can impact the oxidative addition step. The acidic proton of the sulfonamide can also interact with the basic reaction conditions.

  • 6-Bromo Group: The C-Br bond at the 6-position is the site of oxidative addition. Its reactivity is a function of the combined electronic effects of the other substituents. The reactivity order for aryl halides in Suzuki-Miyaura coupling is generally I > Br > OTf >> Cl.[3]

The Catalytic Cycle: A Mechanistic Perspective

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine solids: 6-bromo-2-methoxypyridine-3-sulfonamide, arylboronic acid, base, and catalyst in a flame-dried flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed solvent via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the combined organic layers with brine, dry over anhydrous sulfate, and filter. G->H I Concentrate the solvent under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Sources

Nucleophilic substitution reactions of 6-bromo-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-bromo-2-methoxypyridine is a privileged scaffold in medicinal chemistry, widely utilized in the synthesis of GPCR ligands (particularly 5-HT receptor antagonists) and kinase inhibitors. This guide details the regioselective functionalization of the C6 position via nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling. Unlike electron-deficient nitro-pyridines, the 2-methoxy substituent introduces electronic nuances that require specific protocol adaptations to suppress side reactions such as demethylation or hydrolysis.

Part 1: Mechanistic Insight & Reactivity Profile

Electronic Environment

The reactivity of 6-bromo-2-methoxypyridine is governed by the interplay between the pyridine nitrogen and the substituents at positions 2 and 6.

  • The Activating Nitrogen: The ring nitrogen exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, lowering the LUMO energy at the C2 and C6 positions, making them susceptible to nucleophilic attack.
  • The 6-Bromo Group: A good leaving group located

    
     to the nitrogen, highly activated for substitution.
    
  • The 2-Methoxy Group: This is the critical modulator. While it is inductively withdrawing (

    
    ), it is strongly electron-donating by resonance (
    
    
    
    ).
    • Net Effect: The

      
       effect renders the ring more electron-rich than 2-bromopyridine, slightly deactivating  the C6 position toward classical thermal 
      
      
      
      compared to 2,6-dibromopyridine. However, it remains reactive enough for substitution with strong nucleophiles or under catalysis.
Regioselectivity

Nucleophilic attack occurs exclusively at C6 (displacing Bromine).

  • Why not C2? Although C2 is also

    
     to the nitrogen, Methoxide (
    
    
    
    ) is a significantly poorer leaving group than Bromide (
    
    
    ).
  • Risk Factor: Under harsh acidic conditions (or strong Lewis acids), the ether oxygen can be protonated/complexed, leading to demethylation (cleavage of the

    
     bond) to form 6-bromo-2-pyridone. Basic conditions are therefore preferred.
    
Reaction Pathway Visualization

The following diagram illustrates the competing electronic effects and the reaction trajectory.

ReactionMechanism Substrate 6-Bromo-2-methoxypyridine Transition Meisenheimer Complex (Anionic Intermediate) Substrate->Transition Addition (C6 Attack) SideProduct 6-Bromo-2-pyridone (Demethylation) Substrate->SideProduct Acidic Hydrolysis (Avoid) Nu Nucleophile (Nu:) Nu->Transition Product 6-Substituted-2-methoxypyridine Transition->Product Elimination (-Br)

Caption: Mechanism of


 at C6. The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate. Acidic pathways lead to unwanted demethylation.

Part 2: Experimental Protocols

Protocol A: Thermal (For Strong Nucleophiles)

Target: Primary/Secondary aliphatic amines (e.g., Piperazine, Morpholine, Pyrrolidine). Mechanism: Classical Addition-Elimination.

Reagents & Setup
  • Substrate: 6-bromo-2-methoxypyridine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 3.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: DMF can decompose at high heat to produce dimethylamine, causing impurities.

  • Temperature: 90°C – 120°C.

Step-by-Step Procedure
  • Charge: To a pressure tube or round-bottom flask, add 6-bromo-2-methoxypyridine (1.0 g, 5.3 mmol) and

    
     (1.46 g, 10.6 mmol).
    
  • Solvate: Add anhydrous DMSO (10 mL). Stir to suspend the base.

  • Addition: Add the amine (e.g., N-Boc-piperazine) (1.5 g, 8.0 mmol).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The product usually fluoresces blue/purple under UV due to the aminopyridine core.

  • Workup (Crash Method):

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture slowly into crushed ice/water (50 mL) with vigorous stirring.

    • If a solid precipitates, filter and wash with cold water.

    • If oil forms, extract with EtOAc (

      
       mL). Wash organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.[3]
  • Purification: Flash chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination (For Weak/Steric Nucleophiles)

Target: Anilines, Amides, or sterically hindered amines. Rationale: The electron-rich nature of the 2-methoxy group makes the C6-Br bond less electrophilic. Pd-catalysis bypasses the need for extreme heat, preserving the OMe group.

Reagents & Setup
  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: BINAP (racemic) or Xantphos (for amides).

  • Base:

    
     (weak bases preferred to protect OMe) or 
    
    
    
    (if substrate allows).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[4]

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.

  • Charge Solids: Add 6-bromo-2-methoxypyridine (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.02 equiv), and BINAP (0.04 equiv).
  • Degas: Evacuate and backfill with Argon (

    
    ).
    
  • Solvate: Add degassed Toluene (concentration ~0.2 M) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

    • Note: The solution typically turns from dark red to orange/black upon completion.

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3] Concentrate the filtrate.

  • Purification: Column chromatography. Tip: Use amine-functionalized silica if the product is streaking.

Part 3: Data & Optimization

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific nucleophile.

MethodSelection Start Select Nucleophile Type Type1 Aliphatic Amine (Primary/Secondary) Strong Nucleophile Start->Type1 Type2 Aniline / Amide / Sterically Hindered Weak Nucleophile Start->Type2 Route1 Thermal SNAr (Protocol A) Type1->Route1 Route2 Buchwald-Hartwig (Protocol B) Type2->Route2 Cond1 Solvent: DMSO/NMP Base: K2CO3 Temp: 100-120°C Route1->Cond1 Cond2 Cat: Pd2(dba)3/BINAP Base: Cs2CO3 Temp: 80-100°C Route2->Cond2

Caption: Decision matrix for functionalizing 6-bromo-2-methoxypyridine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (

)
Electron-rich OMe deactivating ring.Switch to high-boiling solvent (NMP) and increase temp to 130°C, or switch to Protocol B (Pd-cat).
Demethylation (Product is Pyridone) Acidic impurities or excessive heat with weak nucleophiles.Ensure base is anhydrous. Avoid Lewis acids. Lower temperature and extend time.
Formation of Dimethylamine DMF decomposition.Switch solvent to DMSO or NMP.
Pd Catalyst Poisoning Lone pair on Pyridine N coordinating Pd.Increase catalyst loading to 5 mol%. Use bidentate ligands (BINAP/DPPF) which resist displacement.
Comparative Yields (Literature Aggregated)
NucleophileMethodConditionsTypical Yield
Piperazine Thermal

DMSO,

C, 12h
85-95%
Morpholine Thermal

NMP,

C, 16h
75-85%
Aniline BuchwaldPd/BINAP, Toluene,

C
80-90%
4-Fluoroaniline BuchwaldPd/Xantphos, Dioxane,

C
70-80%

Part 4: References

  • Mechanistic Foundation of

    
     :
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides.[5] Chemical Reviews.

  • Buchwald-Hartwig Coupling Protocols :

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.

  • Synthesis of 2-methoxy-6-(piperazin-1-yl)pyridine :

    • Zhuang, Z. P., et al. (1994). Synthesis of high affinity fluorine-18 labeled 5-HT1A receptor antagonists. Journal of Medicinal Chemistry. (Describes the specific

      
       of piperazine on this scaffold).
      
  • Palladium-Catalyzed Amination of Halopyridines :

    • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry.

  • Benchchem Reactivity Guide :

    • Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Provides comparative reactivity data for the 2-bromo-pyridine moiety).

Sources

Troubleshooting & Optimization

Improving yield of 6-bromo-2-methoxypyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide

Welcome to the technical support center for the synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. My approach is rooted in first-hand laboratory experience and a deep understanding of the underlying chemical principles. We will explore not just the "how," but the critical "why" behind each step.

Overview of the Synthetic Pathway

The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide is typically a two-step process starting from 6-bromo-2-methoxypyridine. The first step is an electrophilic aromatic substitution (chlorosulfonation) to install the sulfonyl chloride group, followed by a nucleophilic substitution (amidation) to form the final sulfonamide.

While seemingly straightforward, the electron-rich and sterically influenced nature of the pyridine ring, combined with the moisture-sensitivity of key intermediates, presents several challenges that can impact yield and purity.

Synthesis_Workflow A 6-Bromo-2-methoxypyridine (Starting Material) B 6-Bromo-2-methoxypyridine-3-sulfonyl chloride (Intermediate) A->B Step 1: Chlorosulfonation (ClSO3H) C Crude Product B->C Step 2: Amidation (NH4OH or NH3) D 6-Bromo-2-methoxypyridine-3-sulfonamide (Purified Product) C->D Purification (Recrystallization / Chromatography) Hydrolysis_Pathway cluster_main Desired Reaction cluster_side Side Reaction (Yield Loss) A 6-bromo-2-methoxypyridine-3-sulfonyl chloride (Reactive Intermediate) B Ammonia (NH3) C Target Sulfonamide B->C Successful Amidation D 6-bromo-2-methoxypyridine-3-sulfonyl chloride (Reactive Intermediate) E Water (H2O) F 6-bromo-2-methoxypyridine-3-sulfonic acid (Unreactive Byproduct) E->F Hydrolysis

Caption: Competing reaction pathways for the sulfonyl chloride intermediate.

Actionable Solutions:

  • Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven-dried (>100 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator. [1]* Use High-Purity, Anhydrous Reagents: Use a fresh, unopened bottle of chlorosulfonic acid if possible. Solvents must be rigorously dried.

  • Maintain an Inert Atmosphere: Assemble your reaction setup to allow for a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the flask during the reaction. [1] Question 2: My reaction mixture turned dark brown or black during the addition of chlorosulfonic acid. What happened?

Answer: Significant color change often indicates decomposition. [1]Chlorosulfonic acid is a very strong acid and oxidizing agent. [2]The pyridine ring, while deactivated by the bromine atom, is still susceptible to aggressive reagents, especially at elevated temperatures.

Causality & Prevention:

  • Exothermic Reaction: The reaction is highly exothermic. If chlorosulfonic acid is added too quickly, localized "hot spots" can form, leading to charring and decomposition of the organic material.

    • Solution: Always perform the addition of chlorosulfonic acid slowly and with efficient stirring at a reduced temperature (e.g., in an ice bath, 0-5 °C).

  • Stoichiometry: Using a large excess of chlorosulfonic acid can promote side reactions.

    • Solution: While an excess is necessary to drive the reaction, use a controlled excess (typically 3-5 equivalents). Carefully calculate your molar equivalents before starting.

Question 3: I see a solid precipitate crash out of my reaction. Is this my product?

Answer: Possibly, but it could also be a byproduct. The desired sulfonyl chloride product is a solid. However, the sulfonic acid byproduct formed from hydrolysis is also a solid and has low solubility in many non-polar organic solvents. In some cases, aryl sulfonyl chlorides can be protected from hydrolysis by their low solubility in aqueous media, allowing them to precipitate directly. [3] Verification Steps:

  • Isolate and Analyze: Carefully filter a small sample of the precipitate. After drying, obtain a quick ¹H NMR or an LC-MS analysis. The mass spectrum will clearly differentiate between the sulfonyl chloride (containing chlorine isotopes) and the sulfonic acid.

  • Solubility Check: The sulfonic acid will be significantly more soluble in polar solvents (like water or methanol) than the sulfonyl chloride.

Part 2: The Amidation Step (Sulfonyl Chloride → Sulfonamide)

Question 4: The conversion from the sulfonyl chloride to the sulfonamide is incomplete, even after extended reaction times. How can I improve this?

Answer: An incomplete amidation reaction typically points to issues with nucleophilicity, base effectiveness, or the stability of your starting material. The mechanism follows a nucleophilic substitution pathway where the amine attacks the electrophilic sulfur atom. [4] Troubleshooting Checklist:

  • Quality of Sulfonyl Chloride: If your sulfonyl chloride intermediate was inadvertently exposed to moisture, a portion of it will have converted to the unreactive sulfonic acid. No amount of reaction time will convert the sulfonic acid to the sulfonamide under these conditions.

  • Ammonia Source: Ensure your source of ammonia (e.g., ammonium hydroxide solution, ammonia gas in a solvent like dioxane) is of sufficient concentration and purity.

  • Temperature Control: While the initial addition of the sulfonyl chloride to the amine solution should be done at a low temperature (0 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to go to completion. [5]Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

ParameterRecommendation & Rationale
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred to avoid side reactions. [4]
Base When using an amine salt, a non-nucleophilic base like triethylamine or pyridine is needed to free the amine. [4]For ammonia, it acts as both the nucleophile and the base.
Temperature Start at 0 °C for the addition, then allow to warm to room temperature. Gentle heating may be required. Monitor progress to avoid decomposition.
Part 3: Purification

Question 5: What is the most effective method for purifying the final 6-bromo-2-methoxypyridine-3-sulfonamide?

Answer: The best purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most efficient method for removing minor impurities on a larger scale.

    • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes). [6]The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Flash Column Chromatography: This is the method of choice for removing impurities with similar polarity to the product or for smaller-scale purifications.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The sulfonamide is quite polar, so you may need to add a small amount of methanol to the mobile phase for efficient elution.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonyl chloride

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Cooldown: Charge the flask with 6-bromo-2-methoxypyridine (1.0 eq). If a solvent is used, choose an inert, anhydrous one like dichloromethane. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add chlorosulfonic acid (3.0-4.0 eq) to the dropping funnel. Add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis of a quenched aliquot indicates complete consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.

  • Drying: Dry the isolated solid under vacuum. It is critical to use the crude sulfonyl chloride immediately in the next step to minimize hydrolysis.

Protocol 2: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide

  • Reaction Setup: In a separate oven-dried flask, add concentrated ammonium hydroxide (28-30%, ~10-20 eq) and cool to 0 °C in an ice-water bath.

  • Addition of Intermediate: Dissolve the crude 6-bromo-2-methoxypyridine-3-sulfonyl chloride from the previous step in a minimal amount of an anhydrous solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cold, stirred ammonium hydroxide solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: If a solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water, which should cause the sulfonamide product to precipitate.

  • Isolation & Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Purify further by recrystallization or flash column chromatography as needed.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901.
  • Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.
  • PubChem. (n.d.). 6-bromo-2-methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information.
  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • R.J. Cremlyn. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry.

Sources

Solubility issues of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromo-2-methoxypyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experiments.

Introduction to 6-bromo-2-methoxypyridine-3-sulfonamide and DMSO

6-bromo-2-methoxypyridine-3-sulfonamide is a substituted pyridine derivative containing a sulfonamide group. Such structures can present solubility challenges due to a combination of factors including crystal lattice energy and polarity.[1] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[2] However, achieving a stable, clear solution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO requires careful technique.

This guide will address common issues in a question-and-answer format, providing both immediate troubleshooting steps and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromo-2-methoxypyridine-3-sulfonamide not dissolving in DMSO?

A1: Several factors can contribute to the incomplete dissolution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO:

  • Compound Characteristics: The planar structure of the pyridine ring and the potential for strong intermolecular interactions from the sulfonamide group can lead to high crystal lattice energy, making it difficult for the solvent to break apart the solid state.[1]

  • DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly reduce its solvating power for many organic compounds.[3]

  • Concentration: You may be attempting to prepare a stock solution that exceeds the compound's intrinsic solubility limit in DMSO.

  • Insufficient Energy Input: Simply adding the solid to the solvent may not provide enough energy to overcome the activation energy of dissolution.

Q2: What is a reasonable starting concentration for a DMSO stock solution of 6-bromo-2-methoxypyridine-3-sulfonamide?

A2: For novel or poorly characterized compounds, it is prudent to start with a conservative concentration. A general recommendation is to begin by preparing a 1-10 mM stock solution.[3] This range is often sufficient for initial biological screening and reduces the likelihood of exceeding the solubility limit.

Q3: My compound dissolves initially but then crashes out of solution. What is happening?

A3: This phenomenon, known as precipitation, often occurs when a DMSO stock solution is diluted into an aqueous medium like cell culture media or buffer.[3] The dramatic decrease in the percentage of DMSO upon dilution lowers the overall solvating capacity of the mixture, causing the compound to fall out of solution. It's also possible for a supersaturated DMSO solution to precipitate over time, especially with temperature fluctuations.

Q4: Can I heat the DMSO to dissolve my compound?

A4: Gentle warming can be an effective strategy to increase the solubility of some compounds.[3] However, it is crucial to proceed with caution. Excessive heat can lead to the degradation of both your compound and the DMSO solvent itself.[4] It is advisable to warm the solution to no more than 37°C and to be aware of the potential for thermal decomposition.

Troubleshooting Guide

Issue 1: Incomplete Dissolution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO

This workflow provides a systematic approach to achieving a clear stock solution.

start Start: Powder does not fully dissolve check_dmso Verify DMSO Quality: - Use anhydrous, high-purity (≥99.7%) DMSO. - Use a fresh, unopened bottle if possible. start->check_dmso energy_input Increase Energy Input: - Vortex vigorously for 2-3 minutes. - Sonicate in a water bath for 5-10 minutes. check_dmso->energy_input gentle_heat Apply Gentle Heat: - Warm to 37°C in a water bath. - Intermittently vortex. energy_input->gentle_heat assess_dissolution Visually inspect for particulates. gentle_heat->assess_dissolution clear_solution Solution is Clear Proceed with experiment. assess_dissolution->clear_solution Yes insolubility_persists Insolubility Persists assess_dissolution->insolubility_persists No lower_concentration Prepare a more dilute stock solution (e.g., 1 mM). insolubility_persists->lower_concentration alternative_solvent Consider alternative solvents if compatible with your assay. insolubility_persists->alternative_solvent lower_concentration->start

Caption: Workflow for dissolving 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO.

Issue 2: Precipitation Upon Dilution into Aqueous Media

The following steps can help prevent your compound from crashing out during the preparation of working solutions.

ParameterRecommendationRationale
Final DMSO Concentration Keep below 0.5%, ideally <0.1%Minimizes solvent-induced artifacts and cytotoxicity.[5]
Dilution Method Perform serial dilutions in DMSO first, then add to aqueous mediaGradual changes in solvent polarity can prevent precipitation.
Mixing Technique Add the DMSO stock dropwise to pre-warmed, gently vortexing aqueous mediaPromotes rapid dispersion and reduces localized high concentrations.[3]
Temperature of Aqueous Media Pre-warm to 37°CSolubility is often temperature-dependent; cold media can decrease solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO

Materials:

  • 6-bromo-2-methoxypyridine-3-sulfonamide powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath

Procedure:

  • Equilibration: Allow the vial of 6-bromo-2-methoxypyridine-3-sulfonamide and the DMSO to come to room temperature.

  • Calculation: Determine the required mass of the compound and volume of DMSO to achieve a 10 mM concentration. The molecular weight of 6-bromo-2-methoxypyridine-3-sulfonamide should be used for this calculation.

  • Dispensing: Accurately weigh the compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 2-3 minutes.[2]

    • If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6]

    • If necessary, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[6]

  • Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Protocol 2: Verifying Solubility and Stability

For critical applications, it may be necessary to experimentally determine the solubility and stability of your compound in DMSO.

start Prepare Supersaturated Solution equilibrate Equilibrate for 24h at Room Temperature start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (HPLC or NMR) supernatant->analyze result Determine Maximum Solubility analyze->result

Caption: Workflow for determining maximum solubility.[2]

A comparative analysis using techniques like quantitative ¹H NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) can be employed to assess both solubility and stability over time.[7]

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to molar concentration.[7]Separates components for quantification by UV absorbance.[7]
Structural Information Provides detailed structural information, enabling identification of degradation products.[7]Limited structural information from retention time and UV spectrum.
Primary Standard Can use a universal internal standard.[7]Typically requires a certified reference standard of the analyte.[7]

References

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available from: [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • 6-Bromo-2-methoxypyridin-3-amine. PubChem. Available from: [Link]

  • SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine. Fisher Scientific. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. ACS Publications. Available from: [Link]

  • How to check the Drug solubility DMSO solvent ..? ResearchGate. Available from: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • 6-bromo-2-methoxypyridine-3-sulfonyl chloride. PubChemLite. Available from: [Link]

  • Workup: DMF or DMSO. University of Rochester. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

  • Solubility of drug in DMSO? ResearchGate. Available from: [Link]

  • 6-Bromo-3-fluoro-2-methoxypyridine. AA Blocks. Available from: [Link]

Sources

Purification of pyridine sulfonamides by flash column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Flash Column Chromatography Troubleshooting & Optimization

Role: Senior Application Scientist Status: Active Support Ticket

The Core Challenge: The "Dual-Personality" Molecule

Pyridine sulfonamides present a unique chromatographic challenge due to their amphoteric nature . You are dealing with a molecule that possesses two conflicting functionalities:

  • The Pyridine Ring (Basic, pKa ~5.2): The nitrogen atom is a hydrogen bond acceptor and can become protonated.

  • The Sulfonamide Group (Acidic, pKa ~10): The

    
     proton is weakly acidic and capable of hydrogen bonding.
    

The Problem: Standard silica gel is acidic (pH ~5) due to surface silanol groups (


).
  • Interaction: The basic pyridine nitrogen interacts strongly with acidic silanols via hydrogen bonding and dipole-dipole interactions.

  • Result: This causes severe peak tailing (streaking) , poor resolution, and irreversible adsorption (yield loss).

Troubleshooting Guides (SOPs)
Module A: Eliminating Peak Tailing (Mobile Phase Strategy)

Use this protocol if your compound streaks or elutes as a broad band on standard silica.

The Fix: You must suppress silanol activity using a basic modifier.[1][2]

Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Concentration: Add 1% v/v of the modifier to both solvents in your mobile phase (e.g., 1% TEA in Hexane AND 1% TEA in EtOAc).

    • Note: For DCM/MeOH gradients, add the modifier to the MeOH bottle only (e.g., 1-2%

      
       in MeOH).
      
  • Column Pre-conditioning (Crucial): Flush the column with 3-4 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the active silanol sites.

Why this works (Mechanism): The amine modifier (TEA) is more basic than the pyridine. It preferentially binds to the acidic silanol sites, effectively "capping" them. This allows your pyridine sulfonamide to interact only with the bulk mobile phase, resulting in a sharp, symmetrical peak.

Module B: Solubility & Sample Loading

Use this protocol if your compound precipitates on the column or if you observe "fronting" (peaks crashing out).

The Fix: Pyridine sulfonamides often have poor solubility in non-polar solvents. Do NOT liquid load using DMSO or DMF; this will ruin the separation by carrying the compound too fast (solvent effect).

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude mixture in a volatile strong solvent (e.g., DCM, Acetone, or MeOH).

  • Add a solid support: Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid).

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it carefully on top of the pre-packed column.

Data: Solubility & Solvent Strength Table

Solvent SystemPolaritySolubility of Pyridine SulfonamidesRecommended Use
Hexane / EtOAc Low-MedPoorOnly for lipophilic analogs.
DCM / MeOH HighGoodStandard. Use 0-10% MeOH gradient.
DCM / Acetone Med-HighModerateAlternative if MeOH causes transesterification (rare).
EtOAc / EtOH HighGood"Greener" alternative to DCM.
Module C: Stationary Phase Selection

Use this when standard silica + modifiers fail to separate closely eluting impurities.

Decision Matrix:

  • Scenario 1: Standard Silica + TEA: Works for 80% of cases.

  • Scenario 2: Amine-Functionalized Silica (

    
    ): 
    
    • Why: The stationary phase is already basic.

    • Benefit:No mobile phase modifier needed. Eliminates the need to remove TEA from your product post-purification.

    • Selectivity: Often reverses elution order compared to standard silica.

  • Scenario 3: C18 (Reverse Phase):

    • Why: If your sulfonamide is highly polar (e.g., contains other polar groups like -OH or

      
      ).
      
    • System: Water/Acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate.

Visualizing the Workflow
Diagram 1: Method Development Decision Tree

Caption: Step-by-step logic for selecting the correct purification parameters based on compound behavior.

G Start Start: Crude Pyridine Sulfonamide SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble LiquidLoad Liquid Load (Hex/EtOAc) IsSoluble->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) IsSoluble->DryLoad No TLC_Check TLC Analysis on Silica LiquidLoad->TLC_Check DryLoad->TLC_Check Streaking Streaking Observed? TLC_Check->Streaking Std_Silica Standard Silica Hex/EtOAc Gradient Streaking->Std_Silica No Add_Modifier Add 1% TEA or NH4OH to Mobile Phase Streaking->Add_Modifier Yes ResolutionCheck Good Resolution? Std_Silica->ResolutionCheck Add_Modifier->ResolutionCheck Success Purification Complete ResolutionCheck->Success Yes SwitchPhase Switch Stationary Phase ResolutionCheck->SwitchPhase No AmineSilica Amine-Bonded Silica (No Modifier Needed) SwitchPhase->AmineSilica Option A C18 C18 Reverse Phase (H2O/ACN) SwitchPhase->C18 Option B

Diagram 2: The Silanol Blocking Mechanism

Caption: Mechanistic view of how Triethylamine (TEA) prevents Pyridine from binding to acidic Silanols.

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol1 Si-OH (Acidic) Interaction Strong H-Bond (Tailing) Silanol1->Interaction Pyridine1 Pyridine-Sulfonamide Interaction->Pyridine1 Silanol2 Si-OH (Acidic) TEA Triethylamine (Base) Silanol2->TEA Preferential Binding Blocked Blocked Site Pyridine2 Pyridine-Sulfonamide Elution Elutes Freely (Sharp Peak) Pyridine2->Elution

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid in the mobile phase? A: NO. While acetic acid is common for acidic compounds, adding it here will protonate the pyridine nitrogen (forming a pyridinium cation). This cation will bind ionically to the deprotonated silanols (cation exchange mechanism), causing the compound to stick permanently to the top of the column or elute extremely slowly. Always use a basic modifier.

Q: How do I remove the Triethylamine (TEA) from my product after the column? A: TEA has a boiling point of ~89°C.

  • Rotovap your fractions.

  • If traces remain (smell of fish), re-dissolve in DCM and wash with saturated Sodium Bicarbonate (

    
    ) or perform an azeotropic evaporation with heptane.
    
  • Alternatively, use Ammonium Hydroxide in MeOH/DCM gradients; excess ammonia evaporates easily.

Q: My sulfonamide is UV active but I don't see peaks. Why? A: Pyridines generally absorb well at 254 nm. However, if you are using a solvent with a high UV cutoff (like Acetone or impure EtOAc), it might mask the signal.

  • Check: Ensure your detector is monitoring 254 nm and 280 nm .

  • Check: If using TEA, it absorbs below 250 nm. Ensure you aren't saturating the detector with the modifier.

Q: Is this compatible with Mass Spec (Flash-MS)? A: Yes, but be careful with non-volatile buffers.

  • Recommended: Volatile modifiers like Formic Acid (for C18) or Ammonium Hydroxide/Ammonium Formate.

  • Avoid: Phosphate buffers or high concentrations of TEA (can suppress ionization in ESI).

References
  • Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Flash Chromatography of Nitrogen-Containing Heterocycles." Teledyne ISCO Technical Notes. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[3] [Link]

  • Supuran, C. T. (2008). "Carbonic Anhydrase Inhibitors: Sulfonamides and their Isosteres." Nature Reviews Drug Discovery. [Link] (Context on Sulfonamide physicochemical properties).

Sources

Optimization of Suzuki coupling on 6-bromo-2-methoxypyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Optimization of 6-bromo-2-methoxypyridine

Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High

Executive Summary

You are attempting to couple 6-bromo-2-methoxypyridine . This substrate presents a "perfect storm" of three distinct challenges that often lead to stalled reactions or low yields:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, forming an inactive L-Pd-Pyridine complex (the "resting state" trap).
    
  • Electronic Deactivation: While 2-halopyridines are generally electron-deficient (good for oxidative addition), the 2-methoxy group is an Electron Donating Group (EDG) by resonance. This makes the C-Br bond less electrophilic than in 2-fluoropyridine or unsubstituted 2-bromopyridine.

  • Steric Hindrance: The methoxy group at the ortho position (C2) creates a steric clash, requiring a catalyst with a wide bite angle or specific pocket shape to facilitate the approach of the boronic acid.

This guide moves beyond standard "textbook" conditions to modern, robust catalytic systems designed specifically for difficult heteroaryl chlorides and bromides.

Module 1: The Catalyst System (The Engine)

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing <20% conversion. Why? A: These "Generation 1" catalysts are insufficient for this substrate.

  • The Failure Mode: Triphenylphosphine (

    
    ) binds relatively weakly to Palladium. The basic nitrogen on your 6-bromo-2-methoxypyridine competes with 
    
    
    
    for the Pd center. Once the pyridine binds to Pd(II), the catalytic cycle shuts down (see Diagram 1).
  • The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition across the electron-rich C-Br bond).

Recommendation: Switch to XPhos or RuPhos .

  • XPhos: Excellent for general heteroaryl coupling.

  • RuPhos: Specifically optimized for electron-rich or sterically hindered substrates.

Q: Should I use Pd2(dba)3 + Ligand or a Precatalyst? A: Use a G3 or G4 Precatalyst (e.g., XPhos Pd G3).

  • Why? Mixing Pd2(dba)3 and ligand in situ often leads to incomplete active species formation. The dba alkene can also inhibit the reaction. G3/G4 precatalysts release the active L-Pd(0) species quantitatively upon heating, ensuring every mole of Pd is working.

Module 2: Boron Management (The Fuel)

Q: My boronic acid is disappearing from LCMS, but I don't see the product. Where is it going? A: You are likely experiencing Protodeboronation .

  • The Mechanism: Heteroaryl boronic acids are notoriously unstable. Under basic conditions, they form a zwitterionic intermediate that reacts with water to cleave the C-B bond, replacing it with a proton (H).

  • The Fix:

    • Switch to Boronic Esters: Use the Pinacol ester (Bpin) or MIDA boronate of your coupling partner. They are significantly more stable towards hydrolysis.

    • "Slow-Release" Strategy: If you must use the acid, add it in 3 portions over 2 hours, or use a syringe pump.

    • Anhydrous Conditions: Switch to anhydrous solvents (THF/Toluene) and use anhydrous base (

      
      ) if solubility permits.
      
Module 3: Base & Solvent (The Environment)

Q: Which base/solvent system is best for 2-methoxypyridine derivatives? A: Avoid strong alkoxides (NaOtBu) which can cause nucleophilic aromatic substitution (


) on the methoxy group or the bromide.
  • Gold Standard:

    
     (2.0 - 3.0 equiv) in 1,4-Dioxane/Water (4:1) .
    
    • Why: The phosphate base is mild enough to prevent side reactions but buffers the pH effectively to promote transmetallation. The water is required to solubilize the inorganic base.

  • Alternative (for water-sensitive substrates):

    
     in Toluene or n-Butanol .
    
Visualizing the Problem
Diagram 1: The Catalyst Poisoning Trap vs. Successful Cycle

This diagram illustrates why standard catalysts fail and how bulky ligands (XPhos) protect the metal center.

SuzukiMechanism Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + Substrate Substrate 6-bromo-2-methoxypyridine Substrate->OxAdd Poisoning FAILURE MODE: N-Coordination Trap (Inactive Species) OxAdd->Poisoning Small Ligand (PPh3) Pyridine N binds Pd Transmetal Transmetallation (Boronic Acid enters) OxAdd->Transmetal Bulky Ligand (XPhos) Sterics block N-binding RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Regeneration

Figure 1: The Catalytic Cycle. Note the "Red Path" where the pyridine nitrogen sequesters the Palladium if the ligand is not bulky enough.

Troubleshooting Guide (Decision Tree)

Q: How do I diagnose my specific failure? Follow this logic flow to identify the root cause based on your crude LCMS/NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture (LCMS / NMR) Q1 Is the Bromide (SM) consumed? Start->Q1 Q2 Is the Product formed? Q1->Q2 Yes Q3 Is the Boronic Acid consumed? Q1->Q3 No (SM Remains) Yes Yes Success Optimization Complete Scale Up Q2->Success Major Peak Dehal Issue: Protodehalogenation (Product is 2-methoxypyridine) Fix: Switch solvent to Toluene Remove proton sources Q2->Dehal Reduced Byproduct Side Issue: Homocoupling/Side Rxn Fix: Degas solvents thoroughly Lower temp Q2->Side Messy/Other No No ProtoB Issue: Protodeboronation (Boron hydrolyzed) Fix: Use Pinacol Ester Add Boron slowly (syringe pump) Use anhydrous base Q3->ProtoB Yes (Boron Gone) CatalystDeath Issue: Catalyst Poisoning (Inactive Pd) Fix: Switch to XPhos Pd G3 Increase Temp to 80-100°C Q3->CatalystDeath No (Boron Remains)

Figure 2: Diagnostic workflow for optimizing the coupling of 6-bromo-2-methoxypyridine.

Recommended Protocol

Protocol ID: SUZ-PYR-002 Substrate: 6-bromo-2-methoxypyridine + Aryl Boronic Acid

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Catalyst XPhos Pd G3 0.02 - 0.052-5 mol%. Ensures active Pd(0).
Ligand (Optional) XPhos0.02Add 1:1 w/ Pd if using G3 to extend lifetime.
Base

2.0 - 3.0Finely ground.
Solvent 1,4-Dioxane /

4:1 RatioDegas by sparging with Argon for 15 min.
Temp 80°C - 100°CN/AReaction time typically 2-6 hours.

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.

  • Solids: Charge the vial with 6-bromo-2-methoxypyridine (1.0 equiv), Boronic Acid/Ester (1.2 - 1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Purge: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 1 hour.

    • If SM remains and Boron is gone: Add 0.5 equiv more Boron.

    • If reaction is black/precipitated: Catalyst has decomposed (likely oxidation). Ensure inert atmosphere.

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[6] Link

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[5] Link

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." BenchChem Technical Guides, 2025. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • Sigma-Aldrich. "User Guide: Buchwald Precatalysts for Cross-Coupling." Merck/Sigma Technical Library. Link

Sources

Recrystallization solvents for 6-bromo-2-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 6-Bromo-2-methoxypyridine-3-sulfonamide

Executive Summary

Compound: 6-Bromo-2-methoxypyridine-3-sulfonamide Target Purity: >98% (HPLC/NMR) Primary Challenge: Balancing the polarity of the sulfonamide moiety (


) against the lipophilic bromine and methoxy substituents on the pyridine ring.

This guide addresses the specific solubility profile of halogenated pyridine sulfonamides. Unlike simple sulfonamides, the presence of the 2-methoxy and 6-bromo groups significantly alters the crystal lattice energy, often leading to "oiling out" rather than distinct crystallization. The protocols below prioritize solvent-antisolvent systems proven effective for this structural class.

Part 1: Solvent System Selection

There is no single "magic bullet" solvent due to the variable impurity profiles (e.g., des-bromo byproducts vs. unreacted sulfonyl chlorides). Use the following Decision Matrix to select your starting system.

Table 1: Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Primary Use CaseMechanism
Standard (Polar) Ethanol (95%) / Water 80:20 to 50:50Removal of inorganic salts & highly polar impurities.Temperature-dependent solubility drop.
Lipophilic Ethyl Acetate / Heptane 1:1 to 1:3Removal of non-polar impurities (e.g., unreacted starting material).Polarity gradient precipitation.
Aprotic Acetone / Water 60:40Alternative if ethanol causes esterification or solvolysis (rare but possible).Rapid cooling crystallization.
Trituration DCM / Hexane 1:5Emergency Protocol: Use when the product oils out or forms a sticky gum.Surface washing of amorphous solids.

Part 2: Strategic Decision Tree (Workflow)

The following flowchart guides you through the logical process of selecting a solvent based on your crude material's behavior.

Recrystallization_Workflow Start Start: Crude Solid Analysis SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble System_EtOAc Protocol A: EtOAc/Heptane (Best for organic impurities) Soluble->System_EtOAc Yes Check_EtOH Check Solubility in Hot EtOH Soluble->Check_EtOH No Oiling_Issue Problem: Product Oils Out System_EtOAc->Oiling_Issue If Oils Out Soluble_EtOH Fully Soluble? Check_EtOH->Soluble_EtOH System_EtOH Protocol B: EtOH/Water (Best for salts/polar byproducts) Soluble_EtOH->System_EtOH Yes Soluble_EtOH->Oiling_Issue No (Insoluble) System_EtOH->Oiling_Issue If Oils Out Trituration Protocol C: DCM Trituration (Convert oil to solid) Oiling_Issue->Trituration

Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and physical behavior.

Part 3: Detailed Protocols

Protocol A: Ethyl Acetate / Heptane (The "Lipophilic" Method)

Best for: Removing unreacted 6-bromo-2-methoxypyridine or other non-polar precursors.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to reflux (approx. 77°C). Use the minimum amount necessary to dissolve (typically 5–10 mL/g).

  • Filtration (Optional): If insoluble dark specs remain, perform a hot filtration through a pre-warmed Celite pad.

  • Precipitation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 2–3 drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white/off-white crystals and wash with cold Heptane.

Protocol B: Ethanol / Water (The "Standard" Method)

Best for: General purification and removing inorganic salts.

  • Dissolution: Dissolve crude solid in boiling 95% Ethanol (approx. 8–12 mL/g).

  • Anti-Solvent Addition: Add hot Water dropwise to the boiling solution until turbidity persists.

  • Re-dissolution: Add boiling Ethanol dropwise until clear.

  • Cooling: Wrap the flask in a towel to ensure slow cooling. Rapid cooling often traps impurities in sulfonamide crystals.

  • Isolation: Filter and wash with cold 50% EtOH/Water.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is common with methoxypyridines due to their low melting points and high lipophilicity.

  • Cause: The temperature of the solvent mixture is above the melting point of the solvated product, or the anti-solvent was added too quickly.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material if available. Alternatively, switch to Protocol C (Trituration) : Suspend the oil in a small amount of Diethyl Ether or DCM and sonicate. This often forces the oil to solidify into a powder, which can then be recrystallized properly.

Q2: I have low recovery yield (<50%). Where is my compound? A: Sulfonamides can be surprisingly soluble in wet organic solvents.

  • Fix: Do not discard the mother liquor. Concentrate it to half volume and repeat the cooling step to harvest a "second crop."

  • Check: Ensure you aren't using too much solvent. The 2-methoxy group increases solubility in alcohols compared to naked sulfonamides.

Q3: The crystals are colored (yellow/orange), but the product should be white. A: Color usually indicates oxidized pyridine byproducts or trace bromination impurities.

  • Fix: Perform a Charcoal Treatment . Dissolve the compound in hot solvent, add Activated Carbon (5% w/w), stir for 10 minutes, and hot-filter through Celite before adding the anti-solvent.

Q4: Can I use Acetone/Hexane? A: Yes, but be cautious. Acetone is a very strong solvent for this compound. You will need a high ratio of Hexane (often >4:1) to force precipitation, which increases the risk of oiling out. EtOAc/Heptane is generally more controllable.

References

  • European Journal of Chemistry. (2021).[1] Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (Describes recrystallization of pyridine-sulfonamides using Ethanol:Water 80:20).

  • BenchChem. (2025).[2] Technical Support: Recrystallization of Sulfonamide Products. (General protocols for sulfonamide purification and troubleshooting oiling out).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational thermodynamic principles for solvent/anti-solvent selection).

  • PubChem. 6-Bromo-2-methoxypyridin-3-amine. (Physical property data for the immediate precursor, aiding solubility prediction).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 6-bromo-2-methoxypyridine-3-sulfonamide: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic compounds such as 6-bromo-2-methoxypyridine-3-sulfonamide, a robust analytical strategy is paramount. This guide provides an in-depth comparison of various analytical techniques, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to equip you with the foundational knowledge and practical insights required to confidently elucidate and characterize this and similar molecular architectures.

The Central Role of ¹H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like 6-bromo-2-methoxypyridine-3-sulfonamide, ¹H NMR offers a detailed fingerprint of its unique structure.

Predicted ¹H NMR Spectrum of 6-bromo-2-methoxypyridine-3-sulfonamide

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with a high degree of confidence based on established principles of substituent chemical shifts (SCS) and spin-spin coupling on the pyridine ring.[1][2][3]

The structure of 6-bromo-2-methoxypyridine-3-sulfonamide contains two aromatic protons on the pyridine ring, a methoxy group, and a sulfonamide group.

Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Complementary Analytical Techniques: A Comparative Overview

While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.- Provides direct information on the carbon skeleton.- Less signal overlap than ¹H NMR.- Lower sensitivity due to the low natural abundance of ¹³C.- Longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.- Extremely high sensitivity.- Provides molecular formula confirmation.- Isomeric compounds can be difficult to distinguish.- Fragmentation can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.- Fast and non-destructive.- Provides a characteristic "fingerprint" of the molecule.- Does not provide detailed connectivity information.- Complex spectra can be difficult to interpret fully.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework of 6-bromo-2-methoxypyridine-3-sulfonamide. Online prediction tools can offer a reliable estimation of the chemical shifts. [4][5][6][7][8][9][10][11] Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~160-165Attached to two electronegative atoms (N and O), resulting in a significant downfield shift.
C6~140-145Attached to nitrogen and bromine, leading to a downfield shift.
C4~135-140Influenced by the deshielding effects of the adjacent nitrogen and the sulfonamide group.
C3~120-125Attached to the sulfonamide group.
C5~110-115Shielded by the meta-methoxy group and deshielded by the ortho-bromo group.
OCH₃~55-60Typical chemical shift for a methoxy group carbon.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and characteristic fragmentation patterns for 6-bromo-2-methoxypyridine-3-sulfonamide. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). [12][13] Expected Fragmentation Pathways:

MS_Fragmentation M+ [M]⁺˙ (m/z 298/300) M-CH3 [M-CH₃]⁺ (m/z 283/285) M+->M-CH3 - •CH₃ M-SO2NH2 [M-SO₂NH₂]⁺ (m/z 219/221) M+->M-SO2NH2 - •SO₂NH₂ M-Br [M-Br]⁺ (m/z 219) M+->M-Br - •Br PyridineFragment Substituted Pyridine Fragments M-SO2NH2->PyridineFragment M-Br->PyridineFragment

Caption: Predicted major fragmentation pathways for 6-bromo-2-methoxypyridine-3-sulfonamide in EI-MS.

Key fragmentation would likely involve the loss of the methoxy methyl radical (•CH₃), the sulfonamide radical (•SO₂NH₂), or the bromine radical (•Br). [14][15][16]Subsequent fragmentation of the pyridine ring would yield further structural information.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic FTIR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300-3400 (two bands for primary amine)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic - OCH₃)Stretching2850-2960
C=N, C=C (Pyridine ring)Stretching1450-1600
S=O (Sulfonamide)Asymmetric & Symmetric Stretching~1350 and ~1160
C-O (Methoxy)Stretching1000-1300
C-BrStretching500-600

The presence of strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ would be a clear indication of the sulfonamide group. [17][18][19]The aromatic C-H and ring vibrations would confirm the pyridine core. [20][21][22][23][24]

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of a novel compound like 6-bromo-2-methoxypyridine-3-sulfonamide is most effectively achieved through an integrated analytical approach. While ¹H NMR provides the most detailed initial picture of the molecular structure, its findings should be corroborated by complementary techniques. ¹³C NMR confirms the carbon framework, mass spectrometry provides the molecular weight and fragmentation clues, and FTIR verifies the presence of key functional groups. By synergistically employing these methods, researchers can achieve a high level of confidence in their structural assignments, a critical step in advancing drug development and chemical research.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

  • Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . ResearchGate. [Link]

  • Anonymous. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Retrieved February 24, 2026, from [Link]

  • Anonymous. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Anonymous. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved February 24, 2026, from [Link]

  • Anonymous. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis. [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Anonymous. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Anonymous. (n.d.). Chapter 2. Uir.unisa.ac.za. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Long, D. A., & Steele, D. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(7), 1635-1647. [Link]

  • Various Authors. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

  • Anonymous. (n.d.). Chemical shifts. Ch.ic.ac.uk. Retrieved February 24, 2026, from [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved February 24, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]

  • Claramunt, R. M., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612. [Link]

  • Anonymous. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 24, 2026, from [Link]

  • Giraud, F., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Patiny, L. (n.d.). Predict 13C Carbon NMR Spectra. Scribd. [Link]

  • Anonymous. (n.d.). V J-Coupling. Academics.sites.truman.edu. Retrieved February 24, 2026, from [Link]

  • Meiler, J., & Will, M. (2000). A general 13C NMR spectrum predictor using data mining techniques. SAR and QSAR in Environmental Research, 11(3-4), 211-234. [Link]

  • Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415-2424. [Link]

  • Anonymous. (2025). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Anonymous. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Au.dk. Retrieved February 24, 2026, from [Link]

  • Anonymous. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation. Chem.ucla.edu. Retrieved February 24, 2026, from [Link]

  • NMR Wiki. (2002). J-couplings. Measurement and Usage in Structure Determination. [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-bromo-2-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 214699-21-5 Formula: C₆H₇BrN₂O₃S Date of Issue: February 24, 2026

Part 1: Executive Hazard Architecture

Do not treat this compound as a generic organic solid. The safety profile of 6-bromo-2-methoxypyridine-3-sulfonamide is dictated by two pharmacophores that require distinct handling protocols: the sulfonamide group and the halogenated pyridine ring.

Structural MoietyAssociated HazardOperational Implication
Sulfonamide (-SO₂NH₂) Sensitization (High Risk) Zero-skin-contact policy. Sulfonamides are notorious haptens; repeated minor exposures can trigger severe hypersensitivity (Stevens-Johnson syndrome risk in extreme cases) [1].
Pyridine Ring Irritant / CNS Depressant Vapors or dusts are irritating to mucous membranes. Pyridine analogs can lower seizure thresholds if absorbed systematically [2].
Bromine Substituent Environmental Persistence Mandates segregation into Halogenated Waste streams. Do not incinerate in standard non-halogenated cycles due to acid gas generation [3].
Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against pyridine derivatives.

ComponentSpecificationRationale & Protocol
Hand Protection Double Nitrile (0.11 mm min) Outer Glove: Change immediately upon any splash. Inner Glove: Acts as the final barrier. Note: Pyridines can permeate thin nitrile in <15 mins. Double gloving increases breakthrough time significantly [4].
Respiratory N95 or P100 (if outside hood) Primary Control: Fume hood. Secondary: If weighing powder on an open balance, a fit-tested N95 is mandatory to prevent sensitization via inhalation.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that may become airborne. Goggles seal the ocular area from dust entry.[1]
Body Defense Tyvek® Sleeves + Lab Coat The "wrist gap" between glove and coat is the most common exposure point. Disposable sleeves bridge this gap.
Part 3: Operational Handling Protocol
Phase A: Engineering Controls (Pre-Work)
  • Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Static discharge can disperse sulfonamide dust onto the operator's face.

  • Decontamination Zone: Pre-soak a paper towel in 10% bleach (sulfonamide degradation) or 1N HCl (solubilization of pyridine base) and place it inside the hood for immediate wiping of tools.

Phase B: Active Handling (Weighing & Transfer)
  • The "Transfer" Rule: Never move an open container of 6-bromo-2-methoxypyridine-3-sulfonamide outside the hood.

  • Weighing:

    • Preferred: Place the analytical balance inside the hood.

    • Alternative: Tare a vial inside the hood, cap it, move to balance, weigh, return to hood, add solid, recap, re-weigh. Never add solid to an open vial on a benchtop balance.

  • Solubilization: Dissolve the solid immediately upon addition to the reaction vessel to eliminate dust hazards.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; alcohol enhances transdermal absorption of pyridine derivatives.

  • Eye Contact: Flush for 15 minutes; seek ophthalmological review due to potential corneal damage from the basic pyridine ring.

Part 4: Waste Disposal & Decontamination

Critical Rule: This compound contains Bromine (Br) and Sulfur (S) . It must NOT be combined with general organic waste.

Disposal Workflow
  • Segregation: Collect in Halogenated Organic Waste containers.

  • Labeling: Tag must explicitly state "Halogenated" and "Sulfonamide Sensitizer."

  • Liquid Waste: Aqueous layers from extractions must be checked for pH. Pyridines are basic; ensure the waste container is compatible (avoid mixing with strong oxidizers like nitric acid waste).

Decontamination of Glassware
  • Rinse glassware with Acetone (collect as halogenated waste).

  • Soak in 1N HCl for 1 hour (protonates the pyridine nitrogen, making it water-soluble and less volatile).

  • Wash with detergent and water.

Part 5: Decision Logic & Workflow Visualization

SafetyProtocol Start Start: Handling 6-bromo-2-methoxypyridine-3-sulfonamide PPE Don PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Sleeves Start->PPE RiskAssess Risk Assessment: Is dust generation possible? Hood Primary Control: Work inside Fume Hood RiskAssess->Hood Standard Operation Respirator Secondary Control: Wear N95/P100 Respirator RiskAssess->Respirator Open Bench (Avoid if possible) Weighing Weighing Protocol: Closed Vials Only Hood->Weighing Respirator->Weighing PPE->RiskAssess Spill Spill Event? Weighing->Spill Decon Decontamination: 1. Acetone Rinse 2. Acid Soak (1N HCl) Spill->Decon No Disposal Disposal: Halogenated Waste Stream Spill->Disposal Absorb with Vermiculite -> Halogenated Waste Decon->Disposal

Caption: Operational decision tree for handling halogenated pyridine sulfonamides, prioritizing engineering controls and correct waste stream segregation.

References
  • National Center for Biotechnology Information (NCBI). Sulfonamide Allergies: Pathogenesis and Clinical Presentation. PubChem Compound Summary. Available at: [Link]

  • Washington State University. Laboratory Safety Manual: Disposal of Halogenated Solvents and Reagents. Available at: [Link]

Sources

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